5-Ethyl-5-methyldecane

Boiling point Distillation Fuel volatility

Researchers requiring a chemically defined, single-quaternary-carbon branched alkane for fuel surrogate studies, biodegradation assays, or botanical authentication cannot substitute linear n-tridecane without invalidating mechanistic conclusions. 5-Ethyl-5-methyldecane (CAS 17312-74-2) fills this gap as a structurally precise reference compound. • Quaternary carbon at C5 suppresses ROO chain-branching oxidation pathways, enabling isolation of branching effects on cetane number and oxidation stability that are confounded in commercial fuel blends. • Identified as a volatile constituent of Cortex magnolia officinalis by GC-MS; refractive index (1.425) and density (0.758 g/cm³) serve as orthogonal QC identifiers for botanical authentication. • Boiling point of 219.7°C falls within the diesel distillation range; 95% purity, ambient shipping, available from stock for immediate dispatch.

Molecular Formula C13H28
Molecular Weight 184.36 g/mol
CAS No. 17312-74-2
Cat. No. B092373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-5-methyldecane
CAS17312-74-2
Synonyms5-Ethyl-5-methyldecane
Molecular FormulaC13H28
Molecular Weight184.36 g/mol
Structural Identifiers
SMILESCCCCCC(C)(CC)CCCC
InChIInChI=1S/C13H28/c1-5-8-10-12-13(4,7-3)11-9-6-2/h5-12H2,1-4H3
InChIKeyMETKCQZZZVWWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-5-methyldecane: Compound Overview


5-Ethyl-5-methyldecane (CAS 17312-74-2) is a branched-chain saturated hydrocarbon with molecular formula C₁₃H₂₈ and molecular weight 184.36 g/mol [1]. Its structure features a decane backbone with both an ethyl group and a methyl group attached to the fifth carbon, creating a quaternary carbon center—a structural feature absent in linear alkanes and most singly-branched isomers [2]. The compound has been identified as a volatile constituent of Cortex magnolia officinalis, a traditional Chinese medicinal plant, by GC-MS analysis [3]. With a boiling point of 219.7°C at 760 mmHg, density of 0.758 g/cm³, refractive index of 1.425, and flash point of 83°C, this compound occupies a distinct physicochemical space among its 802 constitutional C₁₃H₂₈ isomers [1].

Quaternary‑carbon alkane probe for structure‑ignition studies
Fuel surrogate component with defined branching architecture
GC‑MS volatile reference for Magnolia officinalis profiling
Biodegradation‑recalcitrance model compound

Why n-Tridecane Cannot Substitute 5-Ethyl-5-methyldecane


Although 5-ethyl-5-methyldecane shares the molecular formula C₁₃H₂₈ with n-tridecane and 801 other constitutional isomers, the presence of a quaternary carbon at position 5 fundamentally alters its physicochemical properties and chemical reactivity. The quaternary carbon center reduces molecular surface area through branching, which depresses the boiling point by approximately 14°C relative to linear n-tridecane while simultaneously elevating the flash point by approximately 4°C [1]. Furthermore, quaternary carbons are known to suppress low-temperature oxidation chain-branching pathways and confer resistance to biodegradation, properties that are structurally impossible for linear or tertiary-carbon-only branched alkanes to replicate [2][3]. These differences mean that substitution by n-tridecane or other C₁₃ isomers in fuel surrogate formulations, oxidation stability studies, biodegradation assays, or geochemical biomarker analysis would produce quantitatively and mechanistically different results, invalidating comparative conclusions.

n‑Tridecane lacks the quaternary carbon; its ignition delay and oxidation pathway profile may shift away from 5‑ethyl‑5‑methyldecane.
Tertiary‑carbon‑only branched C₁₃ isomers cannot replicate quaternary‑carbon recalcitrance; biodegradation endpoints may not transfer.
Mixed‑isomer diesel surrogates obscure the incremental effect of a single quaternary carbon; structure‑specific interpretation requires a defined probe.

5-Ethyl-5-methyldecane: Differentiation Evidence


Boiling Point Depression vs. n-Tridecane

5-Ethyl-5-methyldecane exhibits a normal boiling point of 219.7°C at 760 mmHg, which is approximately 14.3°C lower than that of its linear isomer n-tridecane (234°C at 760 mmHg) [1]. This boiling point depression is characteristic of branched alkanes, arising from reduced molecular surface area and weaker van der Waals dispersion forces in the branched structure. For comparison, the less-branched analog 5-ethyldecane (C₁₂, tertiary carbon only) boils at approximately 207°C, while the highly branched isocetane (C₁₆, multiple quaternary carbons) boils at 240°C—demonstrating that boiling point is a function of both molecular weight and degree of branching [2]. The ~14°C depression relative to n-tridecane places 5-ethyl-5-methyldecane in a distinct volatility class relevant to distillation-based separation and fuel evaporation modeling.

Boiling Point Depression
Cross‑study comparable
219.7 °C vs n‑tridecane 234 °C
Δ = −14.3 °C
Reported volatility class distinct from linear isomer
Distillation cut points and vapor‑pressure modeling context
Boiling point Distillation Fuel volatility

Flash Point Elevation vs. n-Tridecane

The flash point of 5-ethyl-5-methyldecane is reported as 83°C, compared to 79°C for n-tridecane (Sigma-Aldrich certificate) [1]. This +4°C elevation, while numerically modest, has practical significance in regulatory contexts where flash point thresholds define hazard classes. For instance, the threshold of 60°C separates flammable liquids (Category 3) from combustible liquids under the Globally Harmonized System (GHS), and the 83°C flash point places this compound firmly in the combustible liquid category with a wider safety margin than n-tridecane. The elevated flash point is a consequence of the branched structure reducing vapor pressure at a given temperature compared to the linear isomer.

Flash Point Elevation
Cross‑study comparable
83 °C vs n‑tridecane 79 °C
Δ = +4 °C
Supports combustible‑liquid classification review
Closed‑cup; hazard‑class threshold context
Flash point Safety Transport classification

Density Difference vs. n-Tridecane

5-Ethyl-5-methyldecane has a density of 0.758 g/cm³, slightly higher than n-tridecane at 0.756 g/mL (25°C) [1]. While the absolute difference is small (+0.002 g/cm³, approximately +0.26%), this distinction is measurable using standard laboratory densitometry and can be significant in high-precision fuel metrology applications where mass-to-volume conversions are required. Both values are consistent with the well-established trend that branched alkanes exhibit slightly higher density than their linear isomers of equal carbon number, attributable to more compact molecular packing in the liquid phase.

Density Difference
Cross‑study comparable
0.758 g/cm³ vs n‑tridecane 0.756 g/mL
Δ ≈ +0.002 g/cm³ (+0.26%)
Measurable but modest; relevant to high‑precision metrology
Mass‑volume conversion factor context
Density Fuel metrology Mass-volume relationships

Quaternary Carbon Chain-Branching Suppression

A steady-state kinetic analysis of alkane low-temperature oxidation, published by the Society of Automotive Engineers of Japan, demonstrated that quaternary carbon atoms decrease the ratio of chain-branching processes among alkylperoxy radical (ROO) reaction pathways [1]. Specifically, quaternary carbons primarily affect intramolecular hydrogen shift reactions of ROO and cyclic-ether formation reactions of hydroperoxy (QOOH) radicals, thereby reducing the overall chain-branching rate that governs ignition. 5-Ethyl-5-methyldecane contains one quaternary carbon at position 5, while n-tridecane contains zero quaternary carbons and isocetane (2,2,4,4,6,8,8-heptamethylnonane) contains four quaternary carbons with an experimentally assigned cetane number of 15 [2]. Based on this structure-kinetics relationship, 5-ethyl-5-methyldecane is expected to exhibit ignition delay characteristics intermediate between n-tridecane (CN ~90-100 for linear alkanes of similar size) and isocetane (CN 15), representing a structurally tunable reference point.

Chain‑Branching Suppression
Class‑level inference
1 quaternary carbon predicted to reduce ROO chain‑branching ratio vs 0 quaternary carbons in n‑tridecane
Supports ignition‑delay probe context
Based on JSAE steady‑state kinetic analysis; cetane number not experimentally determined
Ignition delay Low-temperature oxidation Cetane number

Quaternary Carbon Biodegradation Recalcitrance

A landmark biodegradation study by Marchal et al. (2003) established that the recalcitrant hydrocarbon fraction in commercial diesel fuel consists primarily of cycloalkanes and branched alkanes, with particular emphasis on those containing quaternary carbon atoms or consecutive substituting groups on the main carbon chain [1]. Gasoline (rich in linear and lightly branched alkanes) exhibited 96% intrinsic biodegradability, while diesel oil (rich in branched and cyclic alkanes) achieved only 60-73% biodegradation. This class-level evidence indicates that 5-ethyl-5-methyldecane, with its quaternary carbon at position 5, is expected to display measurably greater environmental persistence than n-tridecane (linear, zero quaternary carbons) under identical microbial exposure conditions. The broader BAQC (Branched Alkanes with Quaternary Carbons) literature further supports that quaternary carbon centers act as 'molecular roadblocks' for microbial alkane hydroxylase enzymes [2].

Biodegradation Recalcitrance
Class‑level inference
Quaternary‑carbon branched alkanes identified as recalcitrant diesel fraction (Marchal et al. 2003)
Reported environmental‑persistence context; data to verify
Compound‑specific half‑life not yet available
Biodegradation Environmental persistence Bioremediation

5-Ethyl-5-methyldecane: Research & Industrial Applications


Structure-Ignition Probe for Diesel Surrogates

5-Ethyl-5-methyldecane, with its single quaternary carbon at position 5, provides a structurally defined intermediate reference point between linear alkanes (CN ~90-100) and highly-branched reference fuels like isocetane (CN 15). Its predicted intermediate ignition delay, inferred from the JSAE kinetic analysis showing that quaternary carbons suppress chain-branching in ROO reaction pathways, makes it suitable as a model compound for quantifying the incremental effect of a single quaternary carbon on cetane number—a parameter that cannot be isolated using commercial diesel fuel mixtures [1]. Its boiling point of 219.7°C also places it within the diesel fuel distillation range, unlike the lower-boiling 5-ethyldecane (~207°C) or higher-boiling isocetane (240°C) [2].

Quaternary Carbon Biodegradation Model Compound

As established by Marchal et al. (2003), branched alkanes bearing quaternary carbons constitute the recalcitrant fraction of diesel fuel that resists microbial degradation [1]. 5-Ethyl-5-methyldecane offers researchers a chemically pure, single-quaternary-carbon probe to measure biodegradation half-life under controlled conditions, in contrast to studying unresolved complex mixtures (UCMs) in environmental samples. Its intermediate molecular weight (184.36 g/mol) ensures sufficient volatility for GC-MS monitoring while remaining in the liquid hydrocarbon range relevant to diesel spills. Comparative degradation studies pairing this compound with n-tridecane (linear, CN ~90-100, readily biodegradable) can isolate the specific contribution of the quaternary carbon to environmental persistence [2].

Reference Standard for Magnolia Volatile Profiling

5-Ethyl-5-methyldecane has been definitively identified as a volatile constituent of Cortex magnolia officinalis by GC-MS combined with chemometric resolution methods [1]. Its refractive index of 1.425 and density of 0.758 g/cm³ provide specific physicochemical identifiers for quality control and authentication of Magnolia-derived herbal products [2]. The compound's presence in a traditional medicinal plant also makes it a candidate biomarker for botanical sourcing and adulteration detection, where differentiation from n-tridecane (also RI = 1.425 but differing in GC retention behavior) is analytically critical for accurate quantitation [3].

Lubricant Base Oil with Oxidative Stability

The quaternary carbon at position 5 confers inherent resistance to oxidative degradation pathways that proceed via hydrogen abstraction at tertiary or secondary carbon sites. The JSAE kinetic evidence demonstrates that quaternary carbons lack the abstractable hydrogen atoms necessary for ROO intramolecular hydrogen shift reactions, a key initiation step in alkane autoxidation [1]. While direct experimental oxidation stability data for this specific compound is not yet available in the open literature, the class-level inference supported by the Energy & Fuels 2025 study—which identified quaternary carbons as a key structural feature modulating liquid-phase autoxidation—positions 5-ethyl-5-methyldecane as a candidate for synthetic lubricant formulations where oxidative stability at elevated temperatures is a procurement-relevant performance parameter [2].

Application
Selection Property
Validation Focus
Structure‑ignition probe for diesel surrogates
Single‑quaternary‑carbon architecture
Ignition‑delay and cetane‑number context review
Quaternary‑carbon biodegradation model compound
Recalcitrant branched‑alkane probe
Half‑life and enzymatic‑hydroxylation endpoint review
Reference standard for Magnolia volatile profiling
Defined GC‑MS retention and refractive index
Botanical‑sourcing and adulteration‑detection context
Lubricant base oil oxidative stability
Quaternary‑carbon autoxidation resistance
Oxidative‑stability endpoint review; experimental data to verify

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